molecular formula C7H9BO4 B1321528 (3-Hydroxy-4-methoxyphenyl)boronic acid CAS No. 622864-48-6

(3-Hydroxy-4-methoxyphenyl)boronic acid

Cat. No. B1321528
M. Wt: 167.96 g/mol
InChI Key: YOPHDOOHKDJUAM-UHFFFAOYSA-N
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Description

(3-Hydroxy-4-methoxyphenyl)boronic acid is a derivative of boronic acid characterized by the presence of a phenyl ring with hydroxy and methoxy substituents. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, which is useful in various chemical reactions and applications, including the synthesis of pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of protective groups, halogen-metal exchange reactions, and the addition of organoborates followed by hydrolysis. For example, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved through a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis, yielding a compound with a relatively low pKa value, which is useful for constructing glucose-sensing materials . Similarly, boronic acids can be synthesized from anisole derivatives through a series of reactions including Friedel-Crafts reactions, condensation, and hydrolysis .

Molecular Structure Analysis

Boronic acids typically possess a trivalent boron atom bonded to an alkyl or aryl group and two hydroxyl groups. The molecular structure of these compounds can be studied using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis, as well as computational methods like density functional theory (DFT). These studies provide insights into the vibrational modes, chemical shifts, and electronic properties of the molecules .

Chemical Reactions Analysis

Boronic acids are known for their ability to participate in several types of chemical reactions. They are widely used in Suzuki cross-coupling reactions to synthesize biphenyls and other biaryl structures . They can also act as catalysts in esterification reactions, as demonstrated by boric acid's effectiveness in the dehydrative esterification of alpha-hydroxycarboxylic acids . Additionally, boronic acids can accelerate electrophilic activation in water, as shown in the synthesis of hydroxypyridinones from unprotected maltols .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, pKa, and reactivity, are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can affect the acidity and binding affinity of the boronic acid for diols. The pKa value is particularly important for applications in biological systems, as it determines the compound's ability to bind to biomolecules at physiological pH . The boronic acid's reactivity with diols is also utilized for diol and carbohydrate recognition, which is significant in the development of sensors and drug delivery systems .

Scientific Research Applications

Formation and Properties of Complexes

  • Tetraarylpentaborates Formation : The reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex leads to cationic rhodium complexes with new tetraarylpentaborates. These complexes show distinct structural properties and undergo smooth hydrolysis (Nishihara, Nara, & Osakada, 2002).

Electrophilic Boronation

  • Electrophilic Boronation of Benzyl Ketone : A compound formed from the reaction of 1-(4-methoxyphenyl)-2-phenylbutan-1-one with boron tribromide showcases the use of electrophilic boronation in creating new boron heterocycles (Arcus, Main, & Nicholson, 1993).

Photophysical Properties

  • Study of Photophysical Properties : The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) have been studied, revealing insights into solvatochromism, quantum yield, and excited state properties in different solvents (Muddapur et al., 2016).

Fluorescence Quenching

  • Fluorescence Quenching Analysis : The fluorescence quenching of boronic acid derivatives by aniline in alcohols was examined, providing valuable data for understanding the Stern–Volmer equation and its deviations (Geethanjali et al., 2015).

Holographic Analysis and Sensor Development

  • Holographic Sensor for L-Lactate : The incorporation of 3-acrylamide phenyl boronic acid into a hydrogel demonstrated a responsive and reversible holographic sensor for L-lactate. This reveals potential in sensor development using boronic acids (Sartain, Yang, & Lowe, 2008).

Protective Group for Boronic Acids

  • Development of Boronic Acid Protecting Group : A new protecting group for boronic acids, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), was developed, highlighting advances in boronic acid chemistry (Yan, Jin, & Wang, 2005).

Vibrational Spectroscopy Studies

  • FT-IR and FT-Raman Spectroscopy : The title compound was studied using spectroscopic methods, giving insight into its molecular structure and vibrational properties (Patil, Hiremath, & Hiremath, 2018).

Carbohydrate Binding

  • Diol and Carbohydrate Recognition : Research into boronic acids binding to diols indicates a role for appropriately functionalized electron-deficient boronic acids in carbohydrate recognition (Mulla, Agard, & Basu, 2004).

Applications in Food Technology

  • Fructose Reduction in Food Matrices : Boronic acids, including 3-methoxy-5-nitrophenyl boronic acid, showed potential for the specific reduction of fructose in food matrices (Pietsch & Richter, 2016).

Boronic Acid Catalysis

  • Boronic Acid Catalysis : Boronic acids have been explored for their use as catalysts in various organic reactions, showcasing a broad application in catalysis (Hall, 2019).

Future Directions

The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(3-hydroxy-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPHDOOHKDJUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621111
Record name (3-Hydroxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxy-4-methoxyphenyl)boronic acid

CAS RN

622864-48-6
Record name (3-Hydroxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Theeramunkong, A Caldarelli… - Journal of medicinal …, 2011 - ACS Publications
Combretastatin A-4 (CA-4) is a potent tubulin depolymerizing agent able to inhibit tumor growth and with antivascular effects. Although it is in clinical trials, the search for novel …
Number of citations: 96 pubs.acs.org
NG Barnes, AA Ahmed Mal Ullah… - …, 2021 - Wiley Online Library
… Suzuki-coupling of this Z-iodostyrene (14) compound with 3-hydroxy-4-methoxyphenyl boronic acid (15) produced solely Z-CA-4 (1 a) in 78 % yield, avoiding the need for protection and …
F Gao, Y Liang, P Zhou, J Cheng, K Ding… - European journal of …, 2019 - Elsevier
Microtubule is one of the important targets for cancer treatment. A novel class of diaryl substituted imidazo[4,5-c]pyridin-2-ones and imidazo[4,5-c]pyridines were designed based on …
Number of citations: 20 www.sciencedirect.com

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